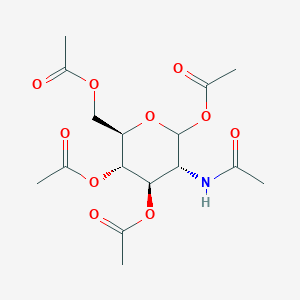

alpha-D-Glucosamine pentaacetate

Übersicht

Beschreibung

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxyhexopyranose is a N-acyl-hexosamine.

Wirkmechanismus

Target of Action

Alpha-D-Glucosamine pentaacetate is a carbohydrate that is a member of the glycoconjugates family . It is an acetylated form of alpha-D-glucosamine and is used in the synthesis of glycoproteins and glycosaminoglycans . .

Mode of Action

It is known to be a reagent used in chemical synthesis .

Biochemical Pathways

It is known to be involved in the synthesis of glycoproteins and glycosaminoglycans .

Result of Action

This compound has been shown to be a potent antiviral agent against herpes simplex virus 1 (HSV1) by blocking viral adsorption and penetration into cells, inhibiting DNA replication, and reducing viral titers .

Biologische Aktivität

Alpha-D-Glucosamine pentaacetate, a derivative of glucosamine, has garnered attention in the scientific community due to its diverse biological activities. This article explores its synthesis, biological roles, and relevant case studies, providing a comprehensive overview of its potential applications in medicine and biochemistry.

Chemical Structure and Synthesis

This compound is characterized by its molecular formula and a molecular weight of approximately 389.36 g/mol. The compound features five acetyl groups attached to the glucosamine backbone, which enhances its solubility and bioavailability.

Synthesis Methods

Various methods have been reported for synthesizing this compound, including:

- Acetylation of D-Glucosamine : The most common method involves the acetylation of D-glucosamine using acetic anhydride or acetyl chloride in the presence of a base, yielding high-purity products with minimal side reactions .

- Enzymatic Methods : Recent studies have explored enzymatic approaches for synthesizing glucosamine derivatives, focusing on the specificity and efficiency of glycosyltransferases .

Biological Roles

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

1. Anti-inflammatory Properties

Research indicates that alpha-D-glucosamine derivatives can modulate inflammatory responses. Studies have shown that these compounds inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

2. Antioxidant Activity

The antioxidant properties of this compound have been observed in vitro. It scavenges free radicals and reduces oxidative stress markers in various cell lines, indicating its potential role in preventing oxidative damage .

3. Modulation of Cell Signaling

This compound has been shown to influence cell signaling pathways, particularly those involved in fibrosis and muscle regeneration. In murine models, it modulated TGFβ1-induced fibrosis markers such as α-SMA and SMα22, demonstrating its role in muscle repair processes .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Muscle Fibrosis : A study evaluated the effect of this compound on TGFβ1-induced fibrosis in myoblasts. The results indicated that treatment with this compound significantly reduced the expression of fibrosis markers compared to controls, suggesting its therapeutic potential in muscle disorders .

- Antioxidant Efficacy : In another study, this compound was tested for its antioxidant capacity against oxidative stress induced by hydrogen peroxide in neuronal cells. The findings demonstrated a marked reduction in cell death and oxidative stress markers, supporting its use as a neuroprotective agent .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other glucosamine derivatives:

| Compound | Anti-inflammatory | Antioxidant | Cell Signaling Modulation |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| N-Acetylglucosamine | Moderate | Yes | No |

| D-Glucosamine | Limited | Moderate | Yes |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Alpha-D-Glucosamine pentaacetate is primarily utilized in the development of medications aimed at improving joint health and treating osteoarthritis. Its role in enhancing cartilage repair makes it a valuable ingredient in formulations targeting degenerative joint diseases. Research indicates that glucosamine derivatives can stimulate the synthesis of glycosaminoglycans, which are essential for maintaining cartilage integrity .

Case Study: Joint Health Formulations

A study published in Nature Communications demonstrated that glucosamine supplementation could extend life span in model organisms by promoting metabolic health and reducing inflammation, which is crucial for joint health . The findings suggest that glucosamine derivatives like this compound may have similar benefits in human applications.

Biotechnology

In biotechnology, this compound serves as a substrate for enzymatic reactions involved in the production of glycosaminoglycans. These molecules are vital for cellular signaling and tissue repair processes. The compound's ability to influence metabolic pathways makes it an important tool in research focused on cellular metabolism and regenerative medicine .

Table 1: Enzymatic Reactions Involving this compound

| Reaction Type | Description | Significance |

|---|---|---|

| Glycosylation | Acts as a substrate for glycosyltransferases | Essential for synthesizing glycosaminoglycans |

| Cell Signaling | Modulates pathways related to growth factors | Impacts tissue regeneration and repair processes |

Food Industry

In the food industry, this compound is explored as a potential food additive due to its anti-inflammatory properties. Its incorporation into functional foods could promote health benefits such as improved joint function and reduced inflammation, appealing to health-conscious consumers .

Case Study: Functional Food Products

Research has shown that glucosamine supplements can improve joint function in individuals with osteoarthritis. A clinical trial indicated significant improvements in pain and mobility among participants consuming glucosamine-based products, highlighting its potential as a functional food ingredient .

Cosmetics

The compound is also gaining traction in the cosmetics industry due to its moisturizing properties. This compound is included in skincare formulations aimed at improving skin hydration and elasticity, making it a sought-after ingredient in anti-aging products .

Table 2: Cosmetic Applications of this compound

| Application Type | Benefits |

|---|---|

| Moisturizers | Enhances skin hydration |

| Anti-aging Products | Improves skin elasticity |

| Skin Repair Formulations | Promotes healing of damaged skin |

Research Applications

This compound is extensively used in research related to carbohydrate metabolism and cellular signaling. Studies have shown that it can influence insulin secretion and glucose metabolism through its action on pancreatic islets, indicating potential therapeutic applications for metabolic disorders .

Case Study: Insulinotropic Action

A study investigated the insulinotropic effects of this compound on isolated rat pancreatic islets. The results demonstrated that this compound could enhance insulin secretion by acting as an energy source, suggesting its potential role in managing diabetes .

Eigenschaften

IUPAC Name |

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908637 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4 | |

| Record name | NSC409738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231915 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC224432 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-beta-D-glucosamine tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.